Tyvelose

説明

see also records for paratose & colitose; RN given refers to (D)-isome

Structure

3D Structure

特性

IUPAC Name |

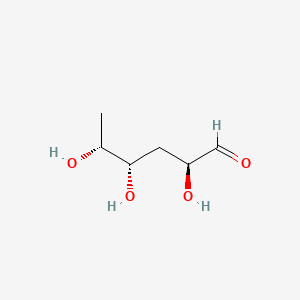

(2S,4S,5R)-2,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTQICZXQYZQNE-SRQIZXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C[C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954006 | |

| Record name | 3,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-12-8, 32142-24-8 | |

| Record name | Tyvelose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5658-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascarylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Tyvelose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Tyvelose. This compound, a 3,6-dideoxy-D-arabino-hexopyranose, is a unique monosaccharide of significant interest due to its role as an immunodominant component in the surface antigens of various pathogens. It is notably found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria, such as Yersinia and Salmonella species, and as a terminal sugar in the glycoprotein antigens of the parasitic helminth Trichinella spiralis.[1][2][3] Its distinctive structure, lacking hydroxyl groups at the C3 and C6 positions, contributes to its stability against host enzymatic degradation and its function in immune evasion.[3]

Chemical Structure and Nomenclature

This compound is a deoxysugar, a class of carbohydrates where a hydroxyl group has been replaced with a hydrogen atom. Specifically, it is a 3,6-dideoxyhexose. The "D-arabino" configuration specifies the stereochemistry at the chiral centers. Like other hexoses, it can exist in equilibrium between its open-chain and cyclic (pyranose) forms, with the latter being predominant. The cyclic form possesses an anomeric carbon (C1), giving rise to two stereoisomers, or anomers, designated as α-Tyvelose and β-Tyvelose.[4]

-

Systematic Name: 3,6-dideoxy-D-arabino-hexopyranose

-

IUPAC Name: (3S,5S,6R)-6-methyloxane-2,3,5-triol

-

Molecular Formula: C₆H₁₂O₄

-

SMILES (for the cyclic form): C[C@@H]1--INVALID-LINK--O)O">C@HO

The core structure is a six-membered pyranose ring. The key features are the absence of hydroxyl groups at the C3 and C6 positions, with the C6 position being part of a methyl group.

Caption: 2D representation of α-D-Tyvelose pyranose ring.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for D-Tyvelose, providing essential information for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₄ | |

| Molecular Weight | 148.16 g/mol | |

| Exact Mass | 148.07355886 Da | |

| CAS Number | 5658-12-8; 554-04-1 (D-Tyvelose) | |

| IUPAC Name | (3S,5S,6R)-6-methyloxane-2,3,5-triol | |

| Synonyms | 3,6-Dideoxy-D-arabino-hexose; 3,6-Dideoxy-D-mannose | |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), PBS (pH 7.2) (10 mg/ml) |

Note: Multiple CAS numbers may exist for different isomers or forms of the compound.

Experimental Protocols for Chemical Synthesis

Due to their general unavailability from commercial sources, 3,6-dideoxy sugars like this compound must often be prepared via chemical synthesis. Several routes have been developed, starting from either achiral precursors or other commercially available carbohydrates.

This modern approach provides an enantioselective route to 3,6-dideoxy sugars, including this compound, starting from a simple achiral molecule.

-

Enantioselective Reduction: The synthesis begins with 2-acetylfuran, which undergoes an enantioselective reduction of the ketone group to yield a chiral alcohol.

-

Achmatowicz Rearrangement: The resulting alcohol is subjected to an Achmatowicz rearrangement, which transforms the furan ring into a pyranone intermediate. This key step establishes the six-membered ring structure.

-

Diastereoselective Acylation: The pyranone is converted to either an α- or β-glycoside through a diastereoselective acylation using isobutyric anhydride in the presence of a chiral catalyst, such as (+)-benzotetramisole or (−)-benzotetramisole.

-

Glycosylation: The resulting glycosyl esters are used to glycosylate an alcohol (e.g., 4-methoxybenzyl alcohol) to produce protected glycosides.

-

Stereoselective C2 Introduction: The C2 substituent is introduced via a stereoselective Michael addition, yielding 3,6-dideoxy-4-keto sugar derivatives.

-

Final Reduction: The ketone group at the C4 position is reduced to a hydroxyl group to afford the final 3,6-dideoxy sugar, this compound.

This classical approach modifies existing monosaccharides to achieve the desired deoxygenation. The synthesis of β-Tyvelose has been achieved starting from protected allopyranoside precursors.

-

Starting Material: The synthesis utilizes methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside as a readily available carbohydrate precursor.

-

Reductive Dechlorination: The chloro group at the C3 position is removed via reductive dechlorination. This is achieved by treating the precursor with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a solvent like tetrahydrofuran (THF). This step yields the 3-deoxy intermediate.

-

6-Deoxy Formation: The C6 position is subsequently deoxygenated. This typically involves a two-step process: activation of the primary hydroxyl group at C6 (e.g., by converting it to a tosylate) followed by reduction with LiAlH₄.

-

Deprotection: Finally, all protecting groups (e.g., the benzylidene acetal) are removed under appropriate conditions to yield the free this compound monosaccharide.

More recent variations of this approach utilize modern glycosylation strategies with catalysts like insoluble silver zeolites to couple a protected this compound donor (e.g., 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride) to an acceptor molecule, which is particularly useful for synthesizing oligosaccharides containing this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the de novo enantioselective synthesis of this compound, highlighting the key transformations from the achiral starting material to the final product.

Caption: Logical workflow of the de novo synthesis of this compound.

Biological Significance

This compound plays a crucial role in host-pathogen interactions.

-

Bacterial Pathogenesis: As a component of the O-antigen in the lipopolysaccharides of bacteria like Salmonella and Yersinia, this compound is a key surface antigen. This unique sugar structure helps the bacteria evade the host's innate immune system.

-

Parasitic Infections: In the nematode Trichinella spiralis, the causative agent of trichinosis, this compound is the immunodominant terminal sugar on larval glycoprotein antigens. The host immune response is strongly directed against this sugar, although studies suggest that antibodies raised against this compound alone may not be sufficient to confer protective immunity against the intestinal stages of infection.

References

The Core of Ascarylose Formation: A Technical Guide to the 3,6-dideoxy-D-arabino-hexose Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 3,6-dideoxy-D-arabino-hexose, also known as ascarylose. This unique dideoxysugar is a crucial component of the lipopolysaccharide O-antigen in various Gram-negative bacteria, including the pathogenic Yersinia pseudotuberculosis, and is the foundational scaffold for the ascaroside signaling molecules in nematodes like Caenorhabditis elegans. Understanding this pathway is critical for the development of novel antibacterial agents and for deciphering the chemical language of nematodes.

The Bacterial Blueprint: CDP-Ascarylose Biosynthesis in Yersinia pseudotuberculosis

The most extensively studied pathway for ascarylose biosynthesis is the formation of its nucleotide-activated form, CDP-ascarylose, in Yersinia pseudotuberculosis. This pathway serves as a model for understanding the biosynthesis of 3,6-dideoxyhexoses in general. The entire process is encoded by the asc gene cluster and involves a series of enzymatic transformations starting from the common precursor, α-D-glucose-1-phosphate.

The core pathway can be dissected into four key enzymatic steps, each catalyzed by a specific enzyme:

-

CDP-D-glucose pyrophosphorylase (AscA): This enzyme catalyzes the activation of α-D-glucose-1-phosphate with CTP to form CDP-D-glucose, the entry point into the pathway.

-

CDP-D-glucose 4,6-dehydratase (Eod or AscB): This NAD+-dependent enzyme initiates the deoxygenation process by converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. The reaction involves an intramolecular hydrogen transfer from C-4 to C-6 with an inversion of configuration at C-6.

-

CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1 or AscC): This is a key and unusual enzyme in the pathway. It is a pyridoxamine 5'-phosphate (PMP)-dependent enzyme that also contains a [2Fe-2S] iron-sulfur cluster. E1 catalyzes the dehydration at C-3, a critical deoxygenation step.

-

CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3 or AscD): This enzyme, also known as CDP-6-deoxy-Δ3,4-glucoseen reductase, is a flavoprotein containing both FAD and a [2Fe-2S] cluster. It utilizes NADH to reduce the product of the E1-catalyzed reaction, yielding CDP-4-keto-3,6-dideoxy-D-glucose.

-

CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose 5-epimerase (AscE) and CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose 4-reductase (AscF): The final steps involve stereochemical modifications to produce the final product, CDP-L-ascarylose. This includes a C-5 epimerization and a stereospecific reduction at C-4.

Quantitative Data on Key Pathway Enzymes

The following tables summarize the available quantitative kinetic data for the core enzymes of the 3,6-dideoxy-D-arabino-hexose biosynthesis pathway, primarily from Yersinia pseudotuberculosis.

Table 1: Kinetic Parameters of CDP-D-glucose 4,6-dehydratase (Eod)

| Organism | Substrate | Km (µM) | Vmax (µmol mg-1 min-1) | Reference |

| Yersinia pseudotuberculosis | CDP-D-glucose | 222 | 8.3 | [1] |

| Escherichia coli | dTDP-D-glucose | 32 | 0.335 | [2] |

| Escherichia coli | dTDP-D-glucose | 427 | 0.93 | [2] |

Table 2: Properties of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its Reductase (E3)

| Enzyme | Organism | Cofactors | Key Features | Reference |

| E1 | Yersinia pseudotuberculosis | PMP, [2Fe-2S] | Catalyzes the C-3 deoxygenation via a dehydration mechanism. | [3][4] |

| E3 | Yersinia pseudotuberculosis | FAD, [2Fe-2S] | NADH-dependent reductase that works in conjunction with E1. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the enzymes of the 3,6-dideoxy-D-arabino-hexose biosynthesis pathway.

Purification of CDP-D-glucose 4,6-dehydratase (Eod) from Yersinia pseudotuberculosis

Objective: To purify Eod to homogeneity for subsequent characterization.

Materials:

-

Yersinia pseudotuberculosis cell paste

-

Buffer A: 20 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 1 mM EDTA

-

DEAE-cellulose, Matrex Blue A, Hydroxylapatite, DEAE-Sephadex, Sephadex G-100, and NAD+-agarose chromatography resins

-

Ammonium sulfate

-

Bradford reagent for protein concentration determination

Procedure:

-

Cell Lysis: Resuspend the cell paste in Buffer A and lyse the cells by sonication or French press. Centrifuge to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the crude extract with ammonium sulfate. Collect the protein fraction that precipitates between 30% and 60% saturation.

-

DEAE-Cellulose Chromatography: Load the dialyzed protein fraction onto a DEAE-cellulose column equilibrated with Buffer A. Elute with a linear gradient of NaCl (0-0.5 M) in Buffer A.

-

Matrex Blue A Chromatography: Pool the active fractions and apply to a Matrex Blue A column. Elute with a high salt buffer (e.g., 1 M NaCl in Buffer A).

-

Hydroxylapatite Chromatography: Apply the dialyzed active fractions to a hydroxylapatite column and elute with a linear gradient of potassium phosphate buffer.

-

DEAE-Sephadex and Sephadex G-100 Chromatography: Perform further purification using DEAE-Sephadex anion exchange chromatography followed by size-exclusion chromatography on a Sephadex G-100 column.

-

NAD+-Agarose Affinity Chromatography: As a final polishing step, apply the partially purified enzyme to an NAD+-agarose column and elute with a solution containing NAD+.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Spectrophotometric Assay for CDP-D-glucose 4,6-dehydratase (Eod) Activity

Objective: To determine the kinetic parameters of Eod.

Principle: The formation of the 4-keto-6-deoxy product can be monitored spectrophotometrically at 320 nm due to the formation of a conjugated enone upon addition of alkali.

Materials:

-

Purified Eod enzyme

-

CDP-D-glucose (substrate)

-

NAD+

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5)

-

1 M NaOH

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NAD+, and varying concentrations of CDP-D-glucose.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified Eod.

-

At specific time points, withdraw aliquots of the reaction mixture and add them to 1 M NaOH to stop the reaction and develop the chromophore.

-

Measure the absorbance at 320 nm.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.

Coupled Spectrophotometric Assay for E1 and E3 Activity

Objective: To measure the combined activity of E1 and E3.

Principle: The activity of the E1/E3 enzyme system is determined by monitoring the consumption of NADH at 340 nm in a coupled reaction.

Materials:

-

Purified E1 and E3 enzymes

-

CDP-4-keto-6-deoxy-D-glucose (substrate for E1)

-

NADH

-

PMP (cofactor for E1)

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5)

Procedure:

-

Prepare the E1 substrate, CDP-4-keto-6-deoxy-D-glucose, enzymatically from CDP-glucose using purified Eod.

-

In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, PMP, NADH, and the E1 substrate.

-

Add a catalytic amount of purified E3 to the mixture.

-

Initiate the reaction by adding a limiting amount of purified E1.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of NADH consumption from the linear portion of the absorbance trace.

Visualizing the Pathway and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow.

Caption: The CDP-ascarylose biosynthesis pathway in Yersinia pseudotuberculosis.

Caption: A generalized workflow for the purification of enzymes from the ascarylose pathway.

Implications for Drug Development

The enzymes in the 3,6-dideoxy-D-arabino-hexose biosynthesis pathway represent attractive targets for the development of novel antibacterial agents. Since this pathway is essential for the integrity of the bacterial cell wall in certain pathogens and is absent in humans, inhibitors targeting these enzymes are expected to exhibit high specificity and low toxicity. Furthermore, understanding the biosynthesis of ascarosides in nematodes could open new avenues for controlling parasitic nematode infections and for modulating beneficial nematode behaviors in agriculture. This guide provides the foundational knowledge necessary for initiating research and development efforts in these critical areas.

References

- 1. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies of the redox properties of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3): two important enzymes involved in the biosynthesis of ascarylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing the coenzyme and substrate binding events of CDP-D-glucose 4,6-dehydratase: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tyvelose in Trichinella spiralis Glycoproteins: An Immunomodulatory Keystone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The parasitic nematode Trichinella spiralis has evolved sophisticated mechanisms to modulate the host immune system, ensuring its long-term survival within the host's muscle tissue. Central to this immunomodulatory strategy are the excretory-secretory (ES) glycoproteins produced by the muscle larvae, collectively known as TSL-1 antigens. A unique and immunodominant feature of these glycoproteins is the presence of the carbohydrate epitope tyvelose (3,6-dideoxy-D-arabino-hexose). This technical guide provides an in-depth analysis of the critical role of this compound in the structure and function of T. spiralis glycoproteins, their interaction with the host immune system, and the potential for targeting these structures in novel therapeutic interventions.

Introduction

Trichinella spiralis infection, or trichinellosis, is a zoonotic disease with a worldwide distribution. The parasite's life cycle is unique in that a single host harbors both the adult worms in the intestine and the infective larvae encysted in skeletal muscle. The long-term survival of the muscle larvae is attributed to their ability to create a "nurse cell" and to actively modulate the host's immune response to establish a chronic, asymptomatic infection.

The primary interface between the parasite and the host immune system is the suite of excretory-secretory (ES) products released by the muscle larvae. These products, particularly the TSL-1 antigens, are heavily glycosylated proteins. The glycan portions of these molecules, and specifically the terminal this compound residues, are potent immunomodulators that drive the host immune response towards a T helper 2 (Th2) and regulatory T cell (Treg) phenotype. This shift is crucial for dampening the inflammatory Th1 response that would otherwise be detrimental to the parasite.

This guide will delve into the biochemical nature of this compound-containing glycoproteins, the quantitative effects they exert on immune cells, the experimental methodologies used to study them, and the signaling pathways they trigger.

Structure and Biosynthesis of this compound-Containing Glycoproteins

This compound is a dideoxyhexose that, in T. spiralis, is found as a terminal residue on complex N-glycans of TSL-1 antigens. These N-glycans are often multi-antennary structures.[1][2] The presence of this compound is a key characteristic that distinguishes these parasite glycoproteins and contributes significantly to their antigenicity.[1]

The biosynthesis of this compound in T. spiralis is a complex enzymatic process that is not yet fully elucidated. However, it is understood to involve a series of modifications to a precursor sugar nucleotide. The specific enzymes and pathways involved represent potential targets for novel anti-parasitic drugs.

Immunomodulatory Role of this compound-Bearing Glycoproteins

The this compound-containing TSL-1 antigens are central to the immunomodulatory strategy of T. spiralis. They interact primarily with antigen-presenting cells (APCs), particularly dendritic cells (DCs), to shape the downstream adaptive immune response.

Interaction with Dendritic Cells

TSL-1 antigens, through their glycan moieties, are recognized by pattern recognition receptors (PRRs) on the surface of DCs. Studies have identified Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) as the primary receptors involved in this interaction.[1][3]

Upon binding of TSL-1 antigens, DCs undergo a process of "semi-maturation" or "alternative activation." This is characterized by the upregulation of certain co-stimulatory molecules while maintaining a tolerogenic cytokine profile.

T-Cell Polarization

DCs conditioned by TSL-1 antigens promote the differentiation of naive T cells into a Th2 and regulatory T cell (Treg) phenotype. This is achieved through the secretion of specific cytokines and the expression of particular cell surface molecules. The resulting immune environment is characterized by the presence of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β), which suppress the pro-inflammatory Th1 response.

Quantitative Data on Immune Modulation

The immunomodulatory effects of this compound-bearing glycoproteins have been quantified in numerous in vitro studies. The following tables summarize key findings on the impact of T. spiralis ES products on dendritic cell phenotype and cytokine production, as well as subsequent T-cell differentiation.

Table 1: Effect of T. spiralis ES Products on Dendritic Cell Surface Marker Expression

| Marker | Treatment | Expression Level (Compared to Control) | Reference |

| MHC-II | ES Products (15 µg/mL) | No significant change | |

| CD40 | ES Products (15 µg/mL) | No significant change | |

| CD80 | ES Products (15 µg/mL) | No significant change | |

| CD86 | ES Products (15 µg/mL) | No significant change |

Table 2: Cytokine Production by Dendritic Cells Stimulated with T. spiralis ES Products

| Cytokine | Treatment | Concentration (pg/mL) | Fold Change (vs. Control) | Reference |

| IL-10 | ES Products (15 µg/mL) | 150 ± 20 | ~3-fold increase | |

| TGF-β | ES Products (15 µg/mL) | 250 ± 30 | ~2.5-fold increase | |

| IL-12 | ES Products (15 µg/mL) | No significant change | - | |

| IFN-γ | ES Products (15 µg/mL) | Decreased | ~0.5-fold |

Table 3: T-Cell Polarization Induced by Dendritic Cells Treated with T. spiralis ES Products

| T-Cell Population | Treatment of DCs | Percentage of CD4+ T-cells | Reference |

| Th1 (IFN-γ+) | ES Products | Decreased | |

| Th2 (IL-4+) | ES Products | Increased | |

| Treg (CD4+CD25+Foxp3+) | ES Products | Significantly Increased |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of this compound in T. spiralis glycoproteins.

Preparation of T. spiralis Excretory-Secretory (ES) Antigens

-

Infection and Larval Recovery: Laboratory rodents (e.g., rats or mice) are infected with T. spiralis muscle larvae. After a suitable period (typically 30-40 days), the animals are euthanized, and the muscle tissue is collected. Larvae are recovered by artificial digestion of the minced muscle tissue in a solution of pepsin and hydrochloric acid.

-

In Vitro Culture: The recovered larvae are washed extensively in sterile culture medium containing antibiotics. They are then cultured in serum-free medium for 18-24 hours.

-

Antigen Collection and Purification: The culture supernatant, containing the ES products, is collected and centrifuged to remove any remaining larvae or debris. The supernatant is then concentrated, and the protein concentration is determined. Further purification of this compound-bearing glycoproteins can be achieved using affinity chromatography with monoclonal antibodies specific for the this compound epitope.

In Vitro Stimulation of Dendritic Cells

-

DC Generation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 6-8 days to generate bone marrow-derived dendritic cells (BMDCs).

-

Stimulation: Immature BMDCs are harvested and plated. They are then stimulated with T. spiralis ES products at a final concentration of 10-20 µg/mL for 24-48 hours. Control groups include unstimulated cells and cells stimulated with a known maturation agent like lipopolysaccharide (LPS).

Flow Cytometry Analysis of DC Surface Markers

-

Cell Staining: Stimulated and control DCs are harvested and washed. They are then incubated with fluorescently labeled monoclonal antibodies specific for surface markers such as MHC-II, CD40, CD80, and CD86.

-

Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The expression levels of the different markers are quantified based on the mean fluorescence intensity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Supernatants from the DC cultures are collected after the stimulation period.

-

ELISA Procedure: Commercially available ELISA kits are used to quantify the concentrations of cytokines such as IL-10, IL-12, TGF-β, and IFN-γ in the culture supernatants, following the manufacturer's instructions.

Western Blot Analysis

-

Protein Separation: T. spiralis ES antigens are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies (e.g., serum from infected individuals or specific monoclonal antibodies). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. A characteristic triad of bands at 45, 49, and 53 kDa is often recognized by sera from infected hosts.

Signaling Pathways and Visualizations

The interaction of this compound-bearing glycoproteins with dendritic cells initiates a signaling cascade that culminates in the modulation of the immune response.

Caption: Interaction of TSL-1 glycoproteins with dendritic cell TLRs.

The binding of this compound-containing TSL-1 glycoproteins to TLR2 and TLR4 on dendritic cells triggers an intracellular signaling cascade. This leads to a state of semi-maturation and the production of a cytokine milieu rich in IL-10 and TGF-β. These DCs then prime naive T cells to differentiate into Th2 and Treg cells, effectively suppressing the host's anti-parasitic Th1 inflammatory response.

Conclusion and Future Directions

The this compound epitope on Trichinella spiralis glycoproteins is a critical determinant of the parasite's ability to manipulate the host immune system. By driving the immune response towards a non-protective Th2/Treg phenotype, these molecules are essential for the establishment and maintenance of chronic infection. A thorough understanding of the structure, biosynthesis, and immunomodulatory functions of these this compound-bearing glycoproteins is paramount for the development of novel therapeutic strategies.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound in T. spiralis to identify novel drug targets.

-

Identifying the specific intracellular signaling molecules downstream of TLR activation in dendritic cells to pinpoint key regulatory nodes.

-

Investigating the potential of synthetic this compound-containing glycans as vaccine candidates or as therapeutic agents to modulate immune responses in autoimmune and inflammatory diseases.

The unique biology of T. spiralis and the central role of this compound in its interaction with the host provide a fertile ground for both fundamental immunological research and the development of innovative therapeutic interventions.

References

- 1. Trichinella spiralis Excretory–Secretory Products Induce Tolerogenic Properties in Human Dendritic Cells via Toll-Like Receptors 2 and 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Trichinella spiralis excretory-secretory antigens on expression of indoleamine 2, 3-dioxygenase on dendritic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secretory Products of Trichinella spiralis Muscle Larvae and Immunomodulation: Implication for Autoimmune Diseases, Allergies, and Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Tyvelose: A Key Component of Bacterial Lipopolysaccharides and a Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a crucial monosaccharide component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in pathogenic species of Salmonella and Yersinia. Its unique chemical structure contributes significantly to the antigenicity, virulence, and immune evasion strategies of these pathogens. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its role in the structure of bacterial LPS, methods for its detection and quantification, and its potential as a target for the development of novel antibacterial agents and vaccines.

Introduction to this compound and its Significance

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin that plays a critical role in the pathogenesis of bacterial infections.[1][2][3] LPS is composed of three distinct domains: the lipid A moiety, a core oligosaccharide, and a highly variable O-antigen polysaccharide chain. The O-antigen is responsible for the serological specificity of different bacterial strains and is a primary target of the host immune response.

This compound is a dideoxyhexose that is frequently found as a terminal sugar on the O-antigen of several important human and animal pathogens. Its presence is a key determinant of the O-antigen structure and, consequently, the serotype of the bacterium. For instance, in Salmonella enterica, the presence of this compound on the O-antigen defines serogroups D1 and D2. The unique 3,6-dideoxy structure of this compound makes it resistant to degradation by common host glycosidases, thereby contributing to the stability of the LPS and the bacterium's ability to evade the host's innate immune system.

The Biosynthesis of CDP-Tyvelose

The biosynthesis of this compound occurs in the cytoplasm as a cytidine diphosphate (CDP)-activated precursor, CDP-tyvelose. This pathway begins with CDP-D-glucose and involves a series of enzymatic reactions catalyzed by enzymes encoded by the rfb gene cluster.[4][5]

The key enzymatic steps in the biosynthesis of CDP-tyvelose are:

-

Dehydration: CDP-D-glucose 4,6-dehydratase (RfbF) catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.

-

Deoxygenation: CDP-6-deoxy-D-glucose-3-dehydrase (RfbH) converts CDP-4-keto-6-deoxy-D-glucose to CDP-4-keto-3,6-dideoxy-D-glucose.

-

Reduction: CDP-paratose synthase (RfbS) reduces the keto group at the C4 position to produce CDP-paratose.

-

Epimerization: CDP-tyvelose 2-epimerase (TyvE or RfbE) catalyzes the final step, the epimerization of CDP-paratose at the C2 position to form CDP-tyvelose.

The genes encoding these enzymes are typically organized in an operon within the rfb gene cluster, which also contains genes for the synthesis of other sugars of the O-antigen and for the assembly and transport of the O-antigen repeating unit.

The enzymatic pathway for the biosynthesis of CDP-Tyvelose from CDP-D-Glucose.

This compound in the Structure of Bacterial Lipopolysaccharides

This compound is a defining feature of the O-antigen of several Salmonella enterica serovars, including the clinically significant serovars Enteritidis and Typhi. In these serovars, the O-antigen repeating unit is a pentasaccharide with a mannosyl-rhamnosyl-galactosyl backbone. This compound is attached as a side branch to the mannose residue.

Table 1: Molar Ratios of Constituent Sugars in the O-Antigen of Salmonella Enteritidis

| Monosaccharide | Molar Ratio |

| This compound | 1 |

| Rhamnose | 1 |

| Mannose | 1 |

| Galactose | 1 |

Data derived from HPAEC-PAD and 1H NMR analysis of purified O-antigen from S. Enteritidis, which confirmed the presence of the expected sugars in 1:1 molar ratios.

The presence and specific linkage of this compound are critical for the antigenicity of the LPS. Antibodies generated by the host immune system often target these unique sugar residues. Variations in the O-antigen structure, including the presence or absence of this compound, contribute to the vast number of Salmonella serovars.

Experimental Protocols

Extraction and Purification of Lipopolysaccharide

The hot phenol-water extraction method is a widely used and effective technique for isolating LPS from Gram-negative bacteria.

Materials:

-

Bacterial cell pellet

-

Phosphate-buffered saline (PBS), pH 7.2

-

Enzymes: DNase I, RNase A, Proteinase K

-

90% (w/v) Phenol solution

-

Dialysis tubing (12-14 kDa MWCO)

-

Lyophilizer

Protocol:

-

Cell Lysis: Resuspend the bacterial pellet in PBS and lyse the cells using sonication or a French press.

-

Nuclease and Protease Treatment: Add DNase I and RNase A to the lysate and incubate to degrade nucleic acids. Subsequently, add Proteinase K to digest proteins.

-

Phenol Extraction: Add an equal volume of hot (65-70°C) 90% phenol to the lysate. Stir the mixture vigorously for 30 minutes at 65-70°C.

-

Phase Separation: Cool the mixture on ice and then centrifuge to separate the aqueous and phenol phases. The LPS will be in the aqueous phase.

-

Re-extraction: Carefully collect the upper aqueous phase. Add an equal volume of pre-warmed water to the remaining phenol phase, repeat the extraction, and pool the aqueous phases.

-

Dialysis: Dialyze the pooled aqueous phase extensively against distilled water for 2-3 days to remove residual phenol and other small molecules.

-

Lyophilization: Freeze-dry the dialyzed LPS solution to obtain a purified LPS powder.

Analysis of LPS by SDS-PAGE and Silver Staining

Materials:

-

Purified LPS sample

-

SDS-PAGE loading buffer

-

Polyacrylamide gels (12-15%)

-

SDS-PAGE running buffer

-

Silver staining reagents (e.g., silver nitrate, formaldehyde, sodium carbonate)

Protocol:

-

Sample Preparation: Resuspend the purified LPS in SDS-PAGE loading buffer and heat at 100°C for 10 minutes.

-

Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Fixation: Fix the gel in a solution of ethanol and acetic acid.

-

Oxidation: Treat the gel with an oxidizing agent, such as periodic acid.

-

Silver Impregnation: Incubate the gel in a silver nitrate solution.

-

Development: Develop the gel with a solution of sodium carbonate and formaldehyde until the LPS bands appear.

-

Stopping the Reaction: Stop the development by adding a weak acid solution (e.g., acetic acid). The characteristic ladder-like pattern of smooth LPS will be visible.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of this compound relative to a core sugar of the LPS, providing an estimate of the O-antigen chain length.

Protocol Outline:

-

Hydrolysis: Hydrolyze the purified LPS sample with a mild acid (e.g., 2 M trifluoroacetic acid) to release the constituent monosaccharides.

-

Reduction and Acetylation: Reduce the released monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride to produce alditol acetate derivatives.

-

GC-MS Analysis: Separate the alditol acetates by gas chromatography on a suitable capillary column and detect them by mass spectrometry.

-

Quantification: Identify the peaks corresponding to the alditol acetates of this compound and a core sugar (e.g., Kdo or heptose) based on their retention times and mass spectra. Calculate the molar ratio of this compound to the core sugar by integrating the respective peak areas.

A simplified workflow for the quantification of this compound in LPS using GC-MS.

This compound as a Target for Drug Development

The unique nature of this compound and its importance for bacterial virulence make it an attractive target for the development of novel therapeutics.

Vaccine Development

The O-antigen, with this compound as a key antigenic determinant, is a major target for vaccine development. Glycoconjugate vaccines, which consist of the O-antigen polysaccharide covalently linked to a carrier protein, have shown promise in eliciting a robust and long-lasting immune response against Salmonella and other pathogens. The development of monoclonal antibodies specific to this compound-containing epitopes can also be a valuable tool for diagnostics and passive immunotherapy.

Enzyme Inhibitors

The enzymes of the CDP-tyvelose biosynthesis pathway are essential for the production of the O-antigen and, consequently, for the virulence of the bacteria. These enzymes are absent in humans, making them excellent targets for the development of specific inhibitors. Small molecules that inhibit the activity of enzymes like CDP-tyvelose 2-epimerase could disrupt LPS biosynthesis, leading to increased susceptibility of the bacteria to the host immune system and conventional antibiotics.

Role in Pathogenesis and Immune Signaling

The O-antigen of LPS, including its this compound residues, plays a crucial role in the interaction of bacteria with the host immune system. While the lipid A portion of LPS is the primary ligand for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system, the structure of the O-antigen can modulate this interaction. A long O-antigen chain can shield the lipid A from recognition by TLR4, thereby dampening the inflammatory response.

The presence of specific sugars like this compound can also influence the binding of antibodies and complement proteins, contributing to serum resistance and the ability of the bacteria to survive in the bloodstream.

A simplified diagram of the LPS-TLR4 signaling pathway.

Conclusion

This compound is a structurally unique and biologically significant component of bacterial lipopolysaccharides. Its biosynthesis pathway is well-characterized and presents attractive targets for the development of novel antibacterial drugs. Furthermore, the presence of this compound on the O-antigen is a key factor in the serological specificity and virulence of major human pathogens. A thorough understanding of the chemistry, biosynthesis, and biological role of this compound is therefore essential for researchers and professionals working in the fields of microbiology, immunology, and drug development. Continued research into the specific interactions of this compound-containing LPS with the host immune system will undoubtedly open up new avenues for the design of effective vaccines and therapeutics to combat infectious diseases.

References

- 1. A scalable method for O-antigen purification applied to various Salmonella serovars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Structure and sequence of the rfb (O antigen) gene cluster of Salmonella serovar typhimurium (strain LT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Tyvelose: A Technical Guide for Researchers

An In-depth Examination of a Unique Deoxy Sugar's Role in Immunity

Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a rare sugar predominantly found as a terminal monosaccharide on the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as Salmonella and Yersinia species, and as an immunodominant component of glycoproteins in parasites like Trichinella spiralis. While the immunomodulatory properties of complex polysaccharides are widely studied, the specific contribution of individual rare sugars like this compound is an area of growing interest. This technical guide synthesizes the current understanding of the immunomodulatory properties of this compound, focusing on its role within larger antigenic structures, and provides detailed experimental protocols and conceptual signaling pathways for its further investigation.

This compound as an Immunomodulatory Determinant

Current research indicates that the immunomodulatory effects of this compound are primarily observed when it is part of a larger molecular structure, such as a bacterial O-antigen or a parasitic glycoprotein. The direct effects of isolated this compound on immune cells are not yet well-documented in publicly available literature.

In the Context of Bacterial Lipopolysaccharides (LPS)

The O-antigen portion of LPS is a major determinant of bacterial serotype and plays a crucial role in the interaction with the host immune system. The presence of this compound in the O-antigen can significantly influence the antigenicity of the LPS molecule.

Key Observations:

-

Antibody Induction: The unique structure of this compound makes it a prominent antigenic determinant, leading to the production of specific antibodies. These antibodies are often used for the serotyping of bacteria.

-

Innate Immune Recognition: While the lipid A moiety of LPS is the primary ligand for Toll-like receptor 4 (TLR4), the O-antigen, including sugars like this compound, can modulate the overall inflammatory response. The exact mechanism by which dideoxyhexoses like this compound are recognized by pattern recognition receptors (PRRs) is still an active area of research, with C-type lectin receptors (CLRs) being potential candidates.

In the Context of Parasitic Infections

In parasites such as Trichinella spiralis, this compound is an immunodominant sugar on larval glycoproteins. This has been a key focus of immunological studies related to this parasite.

Key Observations:

-

Th2-Biased Immune Response: Immunization of mice with this compound conjugated to bovine serum albumin (BSA) has been shown to elicit a predominantly IgG1 antibody response. This suggests the induction of a T-helper 2 (Th2) type immune response.

-

Cytokine Production: Studies on mice immunized with this compound-BSA have reported the production of IL-5, a hallmark cytokine of Th2 responses, by mesenteric node lymphocytes, while IFN-γ (a Th1 cytokine) was not detected[1].

Quantitative Data on this compound-Associated Immune Responses

Direct quantitative data on the immunomodulatory effects of isolated this compound is scarce. The following table summarizes findings from studies using this compound-protein conjugates, which provide insights into the potential cytokine profile associated with an anti-tyvelose immune response.

| Stimulus | Responding Cells | Cytokine Measured | Result | Reference |

| This compound-BSA | Mesenteric node lymphocytes (mice) | IL-5 | Increased production | [1] |

| This compound-BSA | Mesenteric node lymphocytes (mice) | IFN-γ | No significant production | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the immunomodulatory properties of this compound, adapted from standard immunological protocols. These can be applied to study this compound-containing oligosaccharides, neoglycoconjugates, or bacterial extracts rich in this compound.

In Vitro Stimulation of Macrophages and Cytokine Quantification by ELISA

This protocol details the stimulation of a macrophage cell line (e.g., RAW 264.7) to assess the production of pro-inflammatory cytokines.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound-containing oligosaccharide or conjugate (sterile)

-

LPS (positive control)

-

Sterile PBS (negative control)

-

96-well cell culture plates

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Plate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: Prepare serial dilutions of the this compound-containing stimulus, LPS (100 ng/mL), and PBS.

-

Remove the culture medium from the cells and replace it with 100 µL of fresh medium containing the respective stimuli.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's protocol. Briefly:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add Avidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate. Incubate until color develops.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve.

T-Cell Polarization Assay by Intracellular Cytokine Staining and Flow Cytometry

This protocol is designed to determine the polarization of naive CD4+ T-cells in response to antigen-presenting cells (APCs) pulsed with a this compound-containing antigen.

Materials:

-

Naive CD4+ T-cells isolated from human PBMCs or mouse spleen

-

Monocyte-derived dendritic cells (DCs) as APCs

-

This compound-containing antigen (e.g., this compound-KLH conjugate)

-

Anti-CD3/CD28 beads (positive control)

-

RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

-

Recombinant human or mouse IL-2

-

Brefeldin A

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-4

-

Flow cytometer

Procedure:

-

Antigen Pulsing of APCs: Incubate DCs with the this compound-containing antigen (10 µg/mL) for 18-24 hours.

-

Co-culture: Co-culture naive CD4+ T-cells with the antigen-pulsed DCs at a ratio of 10:1 (T-cell:DC) in a 96-well U-bottom plate.

-

Add recombinant IL-2 (20 U/mL) to the co-culture.

-

Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Restimulation and Intracellular Staining:

-

Restimulate the T-cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for the final 4-6 hours of culture.

-

Harvest the cells and stain for the surface marker CD4.

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular cytokines IFN-γ and IL-4.

-

-

Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of CD4+ T-cells producing IFN-γ (Th1) and IL-4 (Th2).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathways involved in the immune recognition of this compound-containing antigens. These are based on general principles of carbohydrate antigen recognition and subsequent immune activation.

Caption: Proposed pathway for innate immune cell activation by this compound-containing antigens.

Caption: Proposed mechanism of T-cell dependent antibody response to this compound-protein conjugates.

Conclusion and Future Directions

This compound stands out as a significant immunodominant sugar in various pathogens. While its role in eliciting specific antibody responses, particularly of the IgG1 isotype indicative of a Th2 bias, is established in the context of glycoconjugates, the direct immunomodulatory activities of isolated this compound remain a largely unexplored frontier. Future research should focus on elucidating the interactions of this compound and simple this compound-containing oligosaccharides with specific pattern recognition receptors on innate immune cells. Such studies will be crucial in determining whether this compound itself can act as a pathogen-associated molecular pattern (PAMP) and directly modulate immune cell function. A deeper understanding of these interactions could pave the way for the development of novel carbohydrate-based vaccines, adjuvants, and immunomodulatory agents.

References

Preliminary Investigation of Tyvelose in Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar found in the surface glycoconjugates of various pathogens, including certain bacteria and parasitic helminths. Its presence on these organisms makes it a key target for the host immune system. This technical guide provides a preliminary investigation into the role of this compound in eliciting immune responses. We will explore its recognition by both the innate and adaptive immune systems, delve into the known signaling pathways, and present available quantitative data on the immunological outcomes. Furthermore, this guide details the biosynthesis of this compound in pathogens, offering potential targets for novel therapeutic interventions. Detailed experimental protocols for studying the immunomodulatory effects of this compound are also provided to facilitate further research in this area.

Introduction

This compound is a significant immunodominant carbohydrate antigen. It is notably present in the O-antigen of the lipopolysaccharide (LPS) of certain Gram-negative bacteria, such as specific serovars of Salmonella, and as a terminal sugar on the surface glycoproteins of parasites like Trichinella spiralis. The host immune system has evolved to recognize such unique microbial carbohydrate structures, initiating responses to control and eliminate the invading pathogens. Understanding the intricate interactions between this compound and immune cells is crucial for the development of novel vaccines and immunotherapies.

This compound Biosynthesis Pathway

The synthesis of this compound in bacteria is a multi-step enzymatic process that begins with a common precursor, CDP-D-glucose. The pathway involves a series of modifications to the glucose moiety, including dehydration, epimerization, and reduction, to ultimately form CDP-tyvelose, the activated form of the sugar that can be incorporated into glycoconjugates.

The key enzymes involved in this pathway are:

-

CDP-D-glucose 4,6-dehydratase: Initiates the pathway by converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.

-

CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E1) and a reductase (E3): This enzymatic system is responsible for the deoxygenation at the C3 position.

-

CDP-paratose-2-epimerase (RfbE): Catalyzes the epimerization of CDP-paratose to CDP-tyvelose. The gene encoding this enzyme, rfbE, is a key genetic determinant for this compound synthesis.

The regulation of this biosynthetic pathway is tightly controlled in pathogens, often linked to virulence gene expression. The enzymes in this pathway represent potential targets for the development of antimicrobial agents that could disrupt the synthesis of these important surface antigens.

Innate Immune Recognition and Signaling

The initial detection of pathogens by the innate immune system often involves the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by Pattern Recognition Receptors (PRRs). While specific PRRs for this compound have not been definitively identified, the presence of this dideoxy sugar in the context of larger molecules like LPS or glycoproteins suggests several potential recognition mechanisms.

C-type lectin receptors (CLRs) are a major class of PRRs that recognize carbohydrate structures. It is plausible that specific CLRs on innate immune cells, such as macrophages and dendritic cells, could bind to this compound-containing glycans. This interaction would likely trigger downstream signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.

In the case of this compound-containing LPS, the primary recognition would be mediated by the Toll-like receptor 4 (TLR4) complex, which recognizes the lipid A portion of LPS. However, the structure of the O-antigen, including the presence of this compound, can modulate the overall inflammatory response by influencing the binding of LPS to accessory molecules or by interacting with other PRRs.

Adaptive Immune Response to this compound

The adaptive immune system mounts a highly specific response to this compound-containing antigens, leading to the production of antibodies and the activation of T cells.

B-cell Response and Antibody Production

This compound is a potent B-cell antigen, eliciting the production of specific antibodies. In the context of T. spiralis infection, anti-tyvelose antibodies have been shown to be protective.[1][2][3] These antibodies can interfere with the parasite's ability to invade and establish itself in the host's intestinal epithelium.[1][2] Studies have demonstrated that monoclonal antibodies specific for this compound can lead to the exclusion of larvae from cells and encumber their migration.

Immunization of mice with this compound conjugated to a carrier protein (this compound-BSA) has been shown to induce a predominant IgG1 antibody response, which is indicative of a T-helper 2 (Th2) type immune response.

T-cell Response

The T-cell response to carbohydrate antigens is complex and often requires the carbohydrate to be presented in the context of a glycoprotein or glycolipid. In the case of this compound, it is likely that this compound-containing glycoproteins are taken up by antigen-presenting cells (APCs), such as dendritic cells, processed, and presented to T-cells.

Studies have shown that immunization with this compound-BSA elicits the production of IL-5, a key cytokine of the Th2 response. This suggests that T-helper cells are activated and differentiate into Th2 cells, which then provide help to B-cells for antibody production. However, immunization with this compound-BSA alone did not appear to confer protective immunity against T. spiralis in one study, indicating that other factors may be required for a fully protective response.

Quantitative Data on Immune Response

While much of the research on this compound has been descriptive, some studies provide quantitative data on the immune response.

Table 1: Antibody and Cytokine Responses to this compound Immunization

| Immunogen | Animal Model | Antibody Isotype | Cytokine Profile | Outcome | Reference |

| This compound-BSA | Mice | Predominantly IgG1 | IL-5 production by mesenteric node lymphocytes | No protective immunity against T. spiralis challenge |

Table 2: In Vitro Effects of Anti-Tyvelose Monoclonal Antibodies on T. spiralis Larvae

| Monoclonal Antibody | Target | In Vitro Effect | Reference |

| 18H, 9E, 9D | This compound | Exclusion of larvae from epithelial cell monolayers, encumbrance of larval migration |

Experimental Protocols

Immunization of Mice with this compound-BSA

This protocol is adapted from studies investigating the immunogenicity of this compound.

-

Antigen Preparation: Conjugate this compound to bovine serum albumin (BSA) using a suitable chemical linker.

-

Immunization: Emulsify the this compound-BSA conjugate in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).

-

Administration: Inject mice (e.g., BALB/c) subcutaneously or intraperitoneally with the emulsified antigen. Administer booster immunizations at 2-3 week intervals.

-

Sample Collection: Collect blood samples periodically to measure antibody titers. At the end of the experiment, harvest spleens or lymph nodes for T-cell analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Tyvelose Antibodies

-

Coating: Coat microtiter plates with this compound-BSA or a synthetic this compound-containing oligosaccharide.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).

-

Sample Incubation: Add serially diluted serum samples from immunized and control animals to the wells.

-

Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG1).

-

Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and stop the reaction with an acid solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Opsonophagocytic Killing Assay (OPKA)

This assay can be adapted to assess the functional activity of anti-tyvelose antibodies against bacteria expressing this compound in their LPS.

-

Bacterial Preparation: Grow the target bacteria to mid-log phase and wash.

-

Opsonization: Incubate the bacteria with heat-inactivated serum containing anti-tyvelose antibodies, a complement source (e.g., baby rabbit complement), and phagocytic cells (e.g., differentiated HL-60 cells).

-

Incubation: Incubate the mixture to allow for phagocytosis.

-

Plating: Plate serial dilutions of the mixture to determine the number of surviving bacteria (colony-forming units).

-

Analysis: Calculate the percentage of killing compared to controls without specific antibodies.

Conclusion and Future Directions

This compound is a critical microbial antigen that elicits a robust adaptive immune response, particularly the production of specific antibodies that can play a protective role against parasitic infections. The Th2-biased nature of the response to this compound-containing antigens has been demonstrated. However, the role of this compound in innate immune recognition remains an area for further investigation. The identification of specific PRRs that bind to this compound and the elucidation of the downstream signaling pathways will provide a more complete understanding of its immunomodulatory properties. Furthermore, a deeper quantitative analysis of the immune response to this compound in the context of both parasitic and bacterial infections is needed. The this compound biosynthesis pathway presents a promising set of targets for the development of novel anti-infective agents. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted role of this compound in the host-pathogen interaction.

References

- 1. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opsonophagocytic Killing Assay to Measure Anti-Group A Streptococcus Antibody Functionality in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay | PLOS One [journals.plos.org]

Tyvelose: An Immunodominant Sugar Antigen at the Host-Pathogen Interface

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyvelose (3,6-dideoxy-D-arabino-hexose), a rare deoxy sugar, stands out as a critical immunodominant antigen in various pathogens, including the parasitic nematode Trichinella spiralis and several serovars of Salmonella enterica. Its unique structure, particularly the absence of hydroxyl groups at the 3 and 6 positions, makes it a potent trigger of the host immune system. This guide provides a comprehensive overview of the immunological significance of this compound, detailing the humoral and cellular responses it elicits. It further presents quantitative data on the immune response, outlines key experimental protocols for its study, and visualizes the associated signaling pathways, offering a valuable resource for researchers and professionals in immunology and drug development.

Introduction to this compound

This compound is a monosaccharide that plays a significant role in the antigenicity of the organisms that express it. First identified in the lipopolysaccharide (LPS) of Gram-negative bacteria, it is a key component of the O-antigen in Salmonella serogroups D1, conferring O:9 specificity.[1][2] In the medically important parasite Trichinella spiralis, this compound is the terminal sugar on the tri- and tetra-antennary N-glycans of larval glycoproteins.[3] This strategic terminal position makes it highly accessible to the host's immune surveillance machinery, leading to its immunodominance.

The immune system recognizes this compound as a foreign entity, mounting a robust antibody-mediated response. This response has been shown to be protective in the context of T. spiralis infection, where antibodies against this compound can interfere with the parasite's ability to invade and establish itself in the host's intestinal epithelium.[4][5] This protective immunity underscores the potential of this compound as a vaccine candidate and a target for novel therapeutic interventions.

The Immune Response to this compound

The immunogenicity of this compound is primarily characterized by a strong B-cell response, leading to the production of high-titer anti-tyvelose antibodies. This response is often supported by a T-helper 2 (Th2) biased cellular immune response, particularly in the context of helminth infections.

Humoral Immunity: The Role of Anti-Tyvelose Antibodies

Upon recognition of this compound-containing antigens, B-cells are activated and differentiate into plasma cells that secrete this compound-specific antibodies. The predominant antibody isotype elicited is typically IgG1, which is characteristic of a Th2-type response. These antibodies play a crucial role in protective immunity against pathogens like T. spiralis.

The mechanisms by which anti-tyvelose antibodies confer protection are multifaceted and include:

-

Exclusion from Host Cells: Antibodies can bind to the surface of the parasite, physically blocking its attachment to and invasion of host intestinal epithelial cells.

-

Encumbrance and Entrapment: Antibody binding can lead to the aggregation of parasite glycoproteins, forming "cephalic caps" that encumber the parasite and trap it in mucus.

-

Inhibition of Development: The binding of antibodies can interfere with essential biological processes of the parasite, such as molting, thereby inhibiting its development.

Cellular Immunity: The Th2-Biased Response

The production of anti-tyvelose IgG1 antibodies is indicative of a Th2-polarized T-cell response. This is further supported by the cytokine profile observed during infections with this compound-expressing pathogens. Infection with T. spiralis is associated with a significant increase in the production of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

-

IL-4: Plays a central role in the differentiation of Th2 cells and is crucial for B-cell class switching to IgG1 and IgE.

-

IL-5: Is essential for the development, activation, and recruitment of eosinophils, which are important effector cells in anti-helminth immunity. It also contributes to B-cell proliferation and antibody production.

-

IL-13: Shares many functions with IL-4 and is involved in mucus production and smooth muscle contraction, which aid in the expulsion of intestinal parasites.

While the Th2 response is dominant, a mixed Th1/Th2 response can be observed, particularly in the early stages of infection.

Data Presentation: Quantitative Analysis of the Immune Response

The following tables summarize quantitative data from studies on the immune response to this compound-containing antigens, primarily from Trichinella spiralis infection models.

| Table 1: Anti-Tyvelose Antibody Response | |

| Parameter | Observation |

| Predominant Isotype | IgG1 |

| Protective Efficacy of Monoclonal Antibodies (mAbs) | Passive transfer of this compound-specific mAbs confers significant protection against T. spiralis challenge. |

| Dose-Dependent Antibody Response | A positive correlation exists between the infectious dose of T. spiralis and the resulting antibody levels. |

| Table 2: Th2 Cytokine Production in Response to Trichinella spiralis Infection | ||

| Cytokine | Fold Increase (Infected vs. Control) | Reference |

| IL-4 | > 3-fold (mRNA) | |

| IL-5 | Markedly reduced in PAR2 KO mice, suggesting significant upregulation in wild-type. | |

| IL-10 | > 3-fold (mRNA) | |

| IL-13 | Markedly reduced in PAR2 KO mice, suggesting significant upregulation in wild-type. |

Note: Direct quantitative data for cytokine secretion in response to purified this compound is limited. The data presented reflects the response to the whole parasite, where this compound is a major immunodominant antigen.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the immunogenicity of this compound.

Synthesis of this compound-BSA Glycoconjugate

For immunological studies, this compound is often conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), to enhance its immunogenicity.

Objective: To covalently link this compound to BSA to create an immunogen for antibody production and a coating antigen for immunoassays.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Sodium periodate (NaIO₄)

-

Sodium borohydride (NaBH₄)

-

Dialysis tubing (10 kDa MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Carbonate-bicarbonate buffer, pH 9.6

Protocol:

-

Oxidation of this compound: Dissolve this compound in distilled water. Add an equimolar amount of sodium periodate and incubate in the dark at room temperature for 1 hour. This reaction cleaves the vicinal diols in the sugar ring to form aldehyde groups.

-

Purification of Oxidized this compound: Remove excess periodate by passing the reaction mixture through a desalting column.

-

Conjugation to BSA: Dissolve BSA in carbonate-bicarbonate buffer (pH 9.6). Add the oxidized this compound to the BSA solution at a molar ratio of 20:1 (this compound:BSA). Incubate the mixture at room temperature for 2 hours with gentle stirring.

-

Reduction of Schiff Bases: Add a 10-fold molar excess of sodium borohydride to the reaction mixture and incubate for 3 hours at 4°C. This reduces the Schiff bases formed between the aldehyde groups of this compound and the amine groups of BSA, forming a stable covalent bond.

-

Dialysis: Dialyze the conjugate extensively against PBS (pH 7.4) at 4°C for 48 hours with multiple changes of buffer to remove unreacted reagents.

-

Characterization: Confirm the conjugation and determine the this compound-to-BSA ratio using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amine groups on BSA.

-

Storage: Store the this compound-BSA conjugate at -20°C.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Tyvelose Antibodies

Objective: To detect and quantify this compound-specific antibodies in serum samples.

Materials:

-

This compound-BSA conjugate

-

96-well microtiter plates

-

Coating buffer (Carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (PBS with 1% BSA)

-

Serum samples (test and control)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)

-

TMB substrate solution

-

Stop solution (e.g., 2M H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA (5 µg/mL in coating buffer). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add 100 µL of serially diluted serum samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Determine antibody titers as the reciprocal of the highest dilution giving an absorbance value significantly above the background.

Immunofluorescence Staining for this compound Expression

Objective: To visualize the expression of this compound on the surface of pathogens.

Materials:

-

Pathogen sample (e.g., T. spiralis larvae or Salmonella)

-

Microscope slides

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) (optional)

-

Blocking buffer (PBS with 1% BSA and 5% goat serum)

-

Anti-tyvelose primary antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Sample Preparation: Adhere the pathogen to a microscope slide. For bacteria, a smear can be prepared. For larger parasites, they can be settled onto poly-L-lysine coated slides.

-

Fixation: Fix the sample with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the slides three times with PBS.

-

Permeabilization (Optional): If intracellular staining is desired, incubate with permeabilization buffer for 10 minutes.

-

Blocking: Incubate the slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the anti-tyvelose primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Washing: Wash the slides three times with PBS in the dark.

-

Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

-

Washing: Wash the slides twice with PBS.

-

Mounting: Mount a coverslip onto the slide using mounting medium.

-

Visualization: Visualize the staining using a fluorescence microscope with appropriate filters.

Signaling Pathways

The immune response to this compound involves the activation of several key signaling pathways in B-cells and potentially other immune cells.

B-Cell Receptor (BCR) Signaling

The binding of this compound-containing antigens to the B-cell receptor initiates a signaling cascade that leads to B-cell activation, proliferation, and differentiation.

Toll-Like Receptor (TLR) Signaling

While the direct interaction of this compound with Toll-like receptors is not fully elucidated, bacterial O-antigens, which contain this compound, are known to be recognized by TLRs, particularly TLR4 in conjunction with MD-2 and CD14. This recognition contributes to the innate immune response and helps shape the subsequent adaptive response.

Conclusion and Future Directions

This compound is a potent, immunodominant sugar antigen that elicits a strong and often protective immune response. Its role in the immunobiology of Trichinella spiralis and Salmonella highlights its potential as a target for the development of vaccines and immunotherapies. The pronounced Th2-biased response to this compound-containing antigens makes it an interesting subject for studies on immune polarization.

Future research should focus on:

-

Detailed Structural Immunology: Elucidating the precise molecular interactions between anti-tyvelose antibodies and their epitopes to inform rational vaccine design.

-

T-Cell Epitopes: Identifying T-cell epitopes within the carrier proteins of this compound glycoconjugates to better understand and modulate the T-cell help provided to B-cells.

-

Therapeutic Applications: Exploring the potential of this compound-based immunotherapies for modulating immune responses in allergic and autoimmune diseases.

-

Diagnostic Tools: Developing more sensitive and specific diagnostic assays based on the high immunogenicity of this compound for the detection of relevant infections.